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Abstract

This application note details the use of proton Nuclear Magnetic Resonance (*H NMR)
spectroscopy for the qualitative and quantitative analysis of the hydrogenation of
dibenzyltoluene (HO-DBT), a promising liquid organic hydrogen carrier (LOHC). The protocol
described herein provides a robust method for monitoring the progress of the hydrogenation
reaction, identifying intermediate species, and determining the degree of hydrogenation. This
technique is crucial for researchers, scientists, and professionals in the fields of energy
storage, catalysis, and drug development who are working with LOHC systems.

Introduction

Liquid Organic Hydrogen Carriers (LOHCSs) are organic compounds that can be reversibly
hydrogenated and dehydrogenated, offering a safe and efficient means of storing and
transporting hydrogen.[1][2][3] Dibenzyltoluene (DBT) is a leading LOHC candidate due to its
high hydrogen storage capacity, favorable physical properties, and compatibility with existing
fuel infrastructure. The hydrogenation of DBT to its perhydrogenated form, perhydro-
dibenzyltoluene (H18-DBT), is a critical step in the hydrogen storage cycle.

IH NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. In the context of DBT hydrogenation, it allows for the differentiation and
quantification of aromatic and aliphatic protons. This distinction is fundamental to monitoring
the conversion of the aromatic rings in DBT to the saturated cyclohexane rings in its
hydrogenated derivatives. This application note provides a detailed protocol for the preparation
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of samples and the acquisition and analysis of *H NMR spectra to monitor the hydrogenation of

dibenzyltoluene.

Experimental Protocol

Hydrogenation of Dibenzyltoluene
This protocol is based on the methodology described by Do et al. (2016).[4][5][6][7]

Materials:

Dibenzyltoluene (HO-DBT) (e.g., from Sasol)
Ru/Alz0s catalyst (e.g., from Hydrogenious Technologies)

High-pressure batch autoclave (e.g., Parr Instrument Company) with a gas-entrainment
stirrer

Argon (Ar 4.6, purity 99.9996%)

Hydrogen (Hz)

Procedure:

Load 150 g of HO-DBT and the Ru/Al20s catalyst into a 300 mL stainless-steel batch
autoclave. The molar ratio of HO-DBT to Ruthenium should be approximately 400:1.

Purge the autoclave three times with argon to remove any air.

Heat the vessel to the desired reaction temperature (e.g., 120-200 °C) using an electrical
heating jacket.

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar) and maintain
this pressure throughout the experiment.

Stir the reaction mixture at a constant rate (e.g., 1200 rpm) to ensure efficient gas-liquid
mixing.
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o At defined time intervals, carefully extract liquid samples from the reaction mixture for *H
NMR analysis.

'H NMR Sample Preparation and Analysis

Materials:

e Dichloromethane-dz (CD2Cl2)

* NMR tubes

 NMR spectrometer (e.g., JEOL ECX 400 or equivalent)

Procedure:

For each sample taken from the hydrogenation reaction, dilute 0.1 mL of the liquid sample in
1 mL of dichloromethane-d-.

Transfer the prepared solution into a clean, dry NMR tube.

Acquire the *H NMR spectrum using a suitable NMR spectrometer.

Process the acquired spectra (phasing, baseline correction, and integration).

Data Analysis and Interpretation

The degree of hydrogenation can be determined by analyzing the *H NMR spectra. The key is
to distinguish between the signals corresponding to aromatic protons (in unhydrogenated rings)
and aliphatic protons (in hydrogenated rings).

Key *H NMR Signal Regions:
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Chemical Shift (ppm) Corresponding Structural Environment

Aromatic protons on the phenyl rings of HO-DBT

~7.0
and partially hydrogenated intermediates.
Benzylic protons (-CH2-) adjacent to an aromatic
3.8-4.2 _
ring.
Protons on the methyl group attached to an
20-25 aromatic ring and benzylic protons adjacent to a
hydrogenated ring.
Aliphatic protons of the fully saturated
0.8-1.8 cyclohexyl rings in H6-DBT, H12-DBT, and H18-

DBT.

Table 1: Characteristic tH NMR chemical shifts for dibenzyltoluene and its hydrogenated
products.[4][8]

Detailed analysis of the 1H NMR spectra over time reveals the reaction pathway. Studies have
shown that the hydrogenation of dibenzyltoluene over a Ru/Al=0s catalyst proceeds with a high
preference for the side-side-middle (SSM) order.[5][6][7][9][10] This means the two outer
phenyl rings are hydrogenated first, followed by the central toluene ring. This is supported by
the accumulation of the H12-DBT intermediate before full hydrogenation to H18-DBT.[5][6][7][9]
[10]
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Caption: Experimental workflow for hydrogenation and *H NMR analysis.
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Caption: Preferred hydrogenation pathway of dibenzyltoluene (SSM).

Conclusion

IH NMR spectroscopy is an indispensable tool for the analysis of dibenzyltoluene
hydrogenation. It provides detailed structural information that allows for the determination of the
degree of hydrogenation and the elucidation of the reaction pathway. The protocol outlined in
this application note offers a reliable and reproducible method for researchers and scientists
working on the development of LOHC-based hydrogen storage technologies. The ability to
monitor the reaction progress and identify intermediates is crucial for optimizing reaction
conditions and catalyst performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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